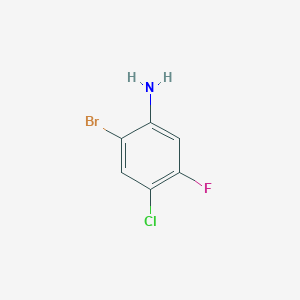

2-Bromo-4-chloro-5-fluoroaniline

Description

Significance of Halogenation in Aromatic Systems for Chemical Synthesis

The introduction of halogen atoms into aromatic systems, a process known as halogenation, is a cornerstone of modern synthetic chemistry. researchgate.net This process significantly modifies the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for further chemical transformations. numberanalytics.com Halogenated aromatic compounds are crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.commt.com

The type of halogen—fluorine, chlorine, bromine, or iodine—imparts distinct characteristics to the molecule. Fluorine, being the most electronegative, can enhance the therapeutic potential of a drug molecule. mt.com Bromine and iodine, on the other hand, are excellent leaving groups, making them highly valuable for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. researchgate.netmt.com The process of halogenating aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.comwikipedia.org

Overview of Aniline (B41778) Derivatives as Core Structures in Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast range of more complex molecules. wisdomlib.orgsci-hub.se These compounds, characterized by an amino group attached to a benzene (B151609) ring, are pivotal in the industrial synthesis of dyes, pigments, polymers, and pharmaceuticals. ontosight.aiontosight.aiwikipedia.org For instance, aniline is a key starting material in the production of indigo, the iconic blue dye for jeans, and is also used to manufacture polyurethanes. wikipedia.org

The amino group in aniline derivatives makes the aromatic ring highly susceptible to electrophilic substitution reactions, directing incoming substituents primarily to the ortho and para positions. wikipedia.org This reactivity makes them versatile intermediates for creating a diverse array of substituted aromatic compounds. wisdomlib.orgontosight.ai Aniline derivatives are integral to the synthesis of various drugs, including analgesics and antihistamines, as well as herbicides and rubber processing chemicals. sci-hub.seontosight.aiwikipedia.org

Positioning of 2-Bromo-4-chloro-5-fluoroaniline within Advanced Synthetic Methodologies and Chemical Transformations

This compound emerges as a highly specialized reagent within the landscape of advanced organic synthesis. Its unique substitution pattern, featuring three different halogen atoms, offers a platform for selective and sequential chemical modifications. The presence of bromine, chlorine, and fluorine atoms at specific positions on the aniline ring allows for regioselective reactions, a critical aspect of designing complex molecules.

This trifunctional aniline derivative is a valuable precursor in the synthesis of novel heterocyclic compounds and other intricate molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds, along with the directing effects of the amino group, enables chemists to perform a series of transformations with a high degree of control. For example, the bromo substituent can be readily utilized in cross-coupling reactions, while the chloro and fluoro groups can be targeted in subsequent steps or retained to modulate the final product's properties. The strategic placement of these halogens makes this compound a key intermediate in the development of new pharmaceuticals and materials where precise control over the molecular structure is paramount.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloro-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKGKUWDFEBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Fluoroaniline and Analogous Compounds

Strategic Approaches to Halogenated Aniline (B41778) Synthesis

The construction of halogenated anilines is often complicated by the high reactivity of the aniline ring towards electrophilic substitution, which can lead to a lack of regioselectivity and the formation of multiple products. nih.gov To overcome these challenges, various strategic approaches have been developed.

Multi-step synthesis is a cornerstone for producing specifically substituted anilines. This approach involves a sequence of reactions where directing groups are used to control the position of incoming substituents. For instance, in the synthesis of m-bromoaniline from benzene (B151609), a three-step process involving nitration, bromination, and then reduction of the nitro group is employed. The nitro group is introduced first as it is a meta-director, ensuring the bromine atom is placed in the desired position. The final step is the reduction of the nitro group to an amine, as the amine group itself is an ortho-, para-director and would not yield the meta-substituted product if present initially. libretexts.org

This principle of sequential functionalization is crucial for synthesizing complex molecules like 2-bromo-4-chloro-5-fluoroaniline. The synthesis would likely begin with a less activated benzene derivative, with halogens and the nitro group being introduced in a specific order to direct subsequent substitutions to the correct positions. The final step would typically be the reduction of a nitro group to the aniline.

A patent describes a synthetic method for 2-bromo-5-fluoro-4-nitroaniline, a potential precursor to this compound. The process involves the nitration of 2-bromo-5-fluoroaniline. google.com To control the nitration, the amino group can first be protected via acetylation. google.com

Direct halogenation of aniline is often difficult to control due to the strong activating effect of the amino group, which can lead to multiple substitutions. brainly.comquora.com For example, the bromination of aniline typically results in the formation of 2,4,6-tribromoaniline. quora.com To achieve mono-substitution, the reactivity of the amino group must be moderated.

A common and effective strategy is the acetylation of the aniline. quora.comdoubtnut.com The resulting acetanilide (B955) has a less activating N-acetyl group because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. doubtnut.com This deactivation allows for more controlled, regioselective halogenation. For example, the bromination of acetanilide can be controlled to yield primarily the para-bromo product. youtube.comyoutube.com Subsequent hydrolysis of the acetyl group then regenerates the amino group, yielding the desired mono-brominated aniline. youtube.com This acetylation-bromination-hydrolysis sequence is a classic method for controlling the regioselectivity of aniline halogenation.

Recent advancements have also explored the use of superacids like HF/SbF5 for site-selective halogenation of anilines and anilides at low temperatures, achieving excellent regioselectivity and avoiding polyhalogenation. thieme-connect.com Another approach utilizes the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, which allows for selective para-bromination or ortho-chlorination upon treatment with thionyl halides. nih.govnih.gov

The design of appropriate precursors is fundamental to the successful synthesis of highly substituted anilines. A common strategy involves the hydrogenation of halogenated nitrobenzenes. For instance, a method using a carbon-coated nickel nanocomposite as a catalyst has been developed for the hydrogenation of halogenated nitrobenzenes to synthesize halogenated anilines, which effectively minimizes dehalogenation during the reaction. google.com

Another approach starts with readily available phenols. A one-pot, metal-free synthesis of anilines from phenols has been described, proceeding through a tandem dearomatization/condensation/rearomatization process. escholarship.org This method complements existing strategies and is particularly useful for producing electron-rich anilines. escholarship.org

For the specific synthesis of 2-bromo-4-fluoroacetanilide, a precursor to the corresponding aniline, one method starts with 4-fluoroaniline (B128567). This is first acetylated and then brominated using hydrobromic acid in the presence of an oxidizing agent. google.com

| Starting Material | Key Transformations | Product |

| Benzene | Nitration -> Bromination -> Reduction | m-Bromoaniline libretexts.org |

| Aniline | Acetylation -> Bromination -> Hydrolysis | p-Bromoaniline youtube.comyoutube.com |

| Halogenated Nitrobenzene (B124822) | Catalytic Hydrogenation | Halogenated Aniline google.com |

| Phenol | Dearomatization -> Condensation -> Rearomatization | Aniline escholarship.org |

| 4-Fluoroaniline | Acetylation -> Bromination | 2-Bromo-4-fluoroacetanilide google.com |

| 2-Bromo-5-fluoroaniline | Nitration | 2-Bromo-5-fluoro-4-nitroaniline google.com |

Catalytic Synthesis Innovations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of anilines has benefited significantly from innovations in catalysis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for constructing complex aniline derivatives. galchimia.comresearchgate.net Reactions like the Buchwald-Hartwig amination and Chan-Lam coupling have become standard methods for preparing aromatic amines from aryl halides or boronic acids. galchimia.com These reactions offer a high degree of control and are tolerant of a wide range of functional groups.

Palladium-catalyzed C-H functionalization has emerged as a direct method for modifying anilines without the need for pre-functionalized starting materials. nih.gov While many of these reactions are directed to the ortho position, methods for para-selective C-H olefination of aniline derivatives have been developed using a Pd/S,O-ligand catalyst. nih.gov Similarly, rhodium(III)-catalyzed direct functionalization of aniline C-H bonds with α-diazo compounds can provide ortho-alkylated anilines or highly substituted indoles. researchgate.net

Copper catalysts have also been employed. For instance, a copper/oxygen catalytic system enables the oxygenative cross-dehydrogenative coupling of methyl ketones with the para-C-H of primary anilines. researchgate.net Furthermore, a method for the direct synthesis of aniline from benzene and aqueous ammonia (B1221849) has been developed using a Cu–TS-1 catalyst. rsc.org

| Catalyst System | Reaction Type | Bond Formed |

| Palladium | Buchwald-Hartwig Amination | C-N galchimia.com |

| Palladium/S,O-Ligand | para-C-H Olefination | C-C nih.gov |

| Rhodium(III) | C-H Functionalization | C-C researchgate.net |

| Copper/Oxygen | Cross-Dehydrogenative Coupling | C-C researchgate.net |

| Copper–TS-1 | Direct Amination of Benzene | C-N rsc.org |

Electrocatalytic Approaches in Aniline Synthesis

Electrocatalysis offers a green and sustainable alternative to traditional chemical methods for aniline synthesis. A notable application is the electrochemical reduction of nitrobenzenes to their corresponding anilines. acs.orgorientjchem.org This method can achieve high yields (over 85%) in a short time. orientjchem.org The process is often performed in aqueous solutions at room temperature and avoids the need for hydrogen gas or sacrificial chemical reducing agents. acs.org

One innovative electrocatalytic route uses a polyoxometalate redox mediator. This mediator accepts electrons from the cathode and then reduces the nitrobenzene in solution, preventing undesirable side reactions that can occur from direct electrochemical reduction at the cathode. acs.org Electrocatalytic oxidation has also been studied for the degradation of aniline, where hydroxyl radicals are generated at the anode to break down the molecule. nih.gov

Emerging Catalytic Systems for Halogenated Aromatic Transformations

The regioselective introduction of halogens and the formation of C-N bonds are pivotal steps in the synthesis of halogenated anilines. Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems that offer high efficiency, selectivity, and functional group tolerance, moving beyond traditional stoichiometric methods.

Palladium-Catalyzed Transformations:

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. In the context of synthesizing compounds like this compound, palladium catalysts are instrumental in both C-H activation/halogenation and cross-coupling amination reactions.

For instance, the direct C-H bromination of a substituted aniline precursor can be achieved using palladium catalysts. These reactions often employ an oxidizing agent and a bromine source. The choice of ligand is crucial for controlling the regioselectivity and efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, have shown superior performance in facilitating the reductive elimination step in related cross-coupling reactions. smolecule.com

Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming the C-N bond. This reaction can be envisioned in a convergent synthesis where a pre-halogenated aromatic ring is coupled with an ammonia surrogate. The development of specialized catalyst systems, including those with advanced ligands, has expanded the scope of this reaction to include challenging substrates like polyhalogenated aromatics. smolecule.com

Copper-Catalyzed Transformations:

Copper-catalyzed reactions have re-emerged as a cost-effective and sustainable alternative to palladium-based systems for certain transformations. The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, has been significantly improved through the development of new ligands and reaction conditions. These advancements allow for the amination of aryl halides under milder conditions and with a broader substrate scope.

For the synthesis of halogenated anilines, copper-catalyzed amination of a corresponding polyhalogenated benzene derivative is a viable strategy. For example, a 1-bromo-2-chloro-4-fluorobenzene (B27530) could potentially be aminated using a copper catalyst. Modern protocols often utilize ligands such as diamines or amino acids to facilitate the reaction at lower temperatures. nih.govorganic-chemistry.org

Furthermore, copper catalysts are also effective for halogenation reactions. Copper(II) halides can be used for the direct chlorination or bromination of anilines, often with high regioselectivity for the para-position. beilstein-journals.org The use of ionic liquids as solvents in these reactions can enhance the reaction rate and selectivity while offering a greener alternative to traditional organic solvents. beilstein-journals.org

Below is a data table summarizing emerging catalytic systems applicable to the synthesis of halogenated anilines.

| Catalytic System | Transformation | Substrate Example | Ligand/Additive | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / XPhos | Buchwald-Hartwig Amination | 4-Bromo-3-fluoroaniline | XPhos | Base, Toluene, 100 °C | 73-79 | smolecule.com |

| [Pd(allyl)Cl]₂ / AdBippyPhos | Fluoroalkylamination | Aryl bromides/chlorides | AdBippyPhos, KOPh | Dioxane, RT | High | nih.govnih.gov |

| Cu Powder / Cu₂O | Ullmann Amination | 2-Bromobenzoic acids | None | 2-Ethoxyethanol, 130 °C | up to 99 | organic-chemistry.org |

| CuCl₂ | Direct Chlorination | Aniline | None | Ionic Liquid, RT | High | beilstein-journals.org |

| CuBr₂ | Direct Bromination | Aniline | None | Ionic Liquid, RT | High | beilstein-journals.org |

Green Chemistry Principles in the Preparation of Halogenated Anilines

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of complex molecules like this compound presents numerous opportunities to implement these principles, from solvent choice to maximizing reaction efficiency and minimizing waste.

Solvent Selection and Optimization for Sustainable Synthesis

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass in a reaction and subsequent waste. rsc.orgscribd.com The selection of greener solvents is a critical aspect of sustainable synthesis.

Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to aid chemists in choosing more environmentally benign solvents. rsc.orgscribd.comwhiterose.ac.ukubc.ca These guides typically rank solvents based on a variety of factors including environmental, health, and safety (EHS) criteria.

Comparison of Solvents for Halogenated Aniline Synthesis:

| Solvent | Green Chemistry Classification | Key Considerations | Potential Application in Halogenated Aniline Synthesis |

| Toluene | Problematic/Usable | Volatile organic compound (VOC), suspected reproductive toxicity. whiterose.ac.uk | Commonly used in palladium-catalyzed cross-coupling reactions. |

| Dichloromethane (DCM) | Problematic/Hazardous | Carcinogen, high volatility. whiterose.ac.uk | Used in traditional halogenation and work-up procedures. |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. whiterose.ac.uk | Previously common in amination reactions, now often replaced. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended/Preferred | Bio-based alternative to THF, lower peroxide formation. whiterose.ac.uk | Can replace ethereal solvents in various synthetic steps. |

| Ethanol | Recommended | Bio-based, low toxicity, biodegradable. | Can be used in reduction steps (e.g., nitro group reduction). |

| Water | Recommended | Non-toxic, non-flammable, abundant. | Can be used in certain catalytic reactions or work-up procedures. |

| Ionic Liquids | Emerging Green Solvents | Low volatility, tunable properties, but toxicity and biodegradability can be concerns. beilstein-journals.org | Can serve as both solvent and catalyst in halogenation reactions. beilstein-journals.org |

The optimization of solvent use also involves minimizing the total volume of solvent, for example, by running reactions at higher concentrations or by using solvent-free methods where possible. nih.gov

Atom Economy and Reaction Efficiency Improvements

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org A higher atom economy signifies a more efficient and less wasteful process. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups. For example, a classical route to a halogenated aniline might involve nitration, reduction, and halogenation steps, each potentially generating significant byproducts.

Hypothetical Atom Economy Comparison for a Bromination Step:

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |

| Electrophilic Bromination with Br₂ | Acetanilide + Br₂ | Bromoacetanilide | HBr | 56% |

| Catalytic Bromination with N-Bromosuccinimide (NBS) | Acetanilide + NBS | Bromoacetanilide | Succinimide (B58015) | 64% |

Improving atom economy often involves the use of catalytic reactions, which by their nature are not consumed in the reaction. Addition reactions, for instance, have a 100% atom economy in theory. rsc.org The development of catalytic C-H activation and functionalization reactions is a significant step towards improving the atom economy of aromatic substitution reactions. princeton.edunih.govnih.govscispace.comdigitellinc.com

Reaction Mass Efficiency (RME) and the Environmental Factor (E-factor) are other important metrics. The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste to the mass of product. chembam.combuecher.deyoutube.com The pharmaceutical industry, which often deals with complex multi-step syntheses, historically has a high E-factor. rsc.orgrsc.orgchembam.com

Waste Reduction and Byproduct Management in Organic Synthesis

The reduction of waste is a cornerstone of green chemistry. This can be achieved through various strategies, including improving reaction selectivity, using catalysts to minimize byproducts, and developing effective methods for byproduct management.

In the synthesis of halogenated anilines, potential byproducts include regioisomers from halogenation reactions, over-halogenated products, and inorganic salts from stoichiometric reactions. beilstein-journals.org For instance, the direct halogenation of anilines can lead to a mixture of ortho, para, and polyhalogenated products. beilstein-journals.orgnih.govacs.orgnih.gov

Strategies for Waste Reduction and Byproduct Management:

Catalytic Regioselective Reactions: Employing catalysts that direct the reaction to a specific position on the aromatic ring can significantly reduce the formation of unwanted isomers.

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can maximize the yield of the desired product and minimize byproduct formation.

Recycling of Byproducts: In some cases, byproducts can be recycled. For example, the succinimide generated from reactions using NBS can potentially be recovered and re-halogenated. beilstein-journals.org

Treatment of Waste Streams: Effluent streams containing halogenated organic compounds and other hazardous materials must be treated to prevent environmental contamination. This can involve chemical treatment, incineration, or biological degradation. The formation of disinfection byproducts from the halogenation of anilines is also a concern that needs to be managed. nih.govacs.org

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop more sustainable and efficient manufacturing processes.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 5 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the 2-Bromo-4-chloro-5-fluoroaniline scaffold is a complex process due to the multiple substituents influencing the regioselectivity of the reaction.

The amino group (-NH₂) is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. ucalgary.caopenstax.orglkouniv.ac.in Halogens, while deactivating the ring towards electrophiles, also act as ortho-, para-directors. uci.edu In this compound, the positions ortho and para to the strongly activating amino group are already substituted (C2-Br, C6-H, and C4-Cl).

The directing effects of the existing substituents on further electrophilic halogenation are summarized below:

-NH₂ group (at C1): Strongly activating, directs ortho and para. The para position (C4) is blocked by chlorine. The ortho positions are C2 (blocked by bromine) and C6.

-Br group (at C2): Deactivating, directs ortho and para. The available positions are C3, C4 (blocked), C5, and C6.

-Cl group (at C4): Deactivating, directs ortho and para. The available positions are C3 and C5.

-F group (at C5): Deactivating, directs ortho and para. The available positions are C2 (blocked), C4 (blocked), and C6.

Considering these influences, the most likely position for electrophilic attack is the C6 position, which is ortho to the activating amino group and para to the deactivating bromine atom. However, direct halogenation of anilines can be challenging to control, often leading to polysubstitution due to the high reactivity of the aniline (B41778) ring. openstax.orglibretexts.org To achieve selective monohalogenation, it is common to first protect the amino group, for example, through acetylation. This converts the amino group into a less powerful activating acetamido group, which also sterically hinders the ortho positions, often favoring para substitution. ucalgary.calibretexts.org

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -F | C5 | Deactivating | Ortho, Para |

Direct nitration and sulfonation of halogenated anilines are often complicated by the reaction conditions. ucalgary.ca Nitration typically employs a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the basic amino group is protonated to form anilinium ion. byjus.com The -NH₃⁺ group is a strong deactivating and meta-directing group. This can lead to a mixture of products, with substitution occurring at the meta position relative to the anilinium ion (C3). allen.in

Similarly, direct sulfonation with concentrated sulfuric acid can be problematic. chemistrysteps.comwikipedia.org To circumvent these issues, the amino group is often acetylated to form an acetanilide (B955). The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org For the N-acetylated derivative of this compound, electrophilic attack would be directed primarily to the C6 position, ortho to the acetamido group. Subsequent hydrolysis of the amide would then yield the corresponding substituted aniline.

Nucleophilic Substitution Reactions Involving Halogen Sites

Nucleophilic aromatic substitution (SₙAr) reactions on this compound are facilitated by the electron-withdrawing nature of the halogen substituents, which makes the aromatic ring susceptible to attack by nucleophiles.

In SₙAr reactions, the rate-determining step is typically the attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.comwikipedia.org The stability of this intermediate is enhanced by electron-withdrawing groups. The relative reactivity of halogens as leaving groups in SₙAr reactions is generally F > Cl > Br > I, which is the reverse of the trend observed in Sₙ2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the strength of the carbon-halogen bond has less influence on the reaction rate than the ability of the halogen to stabilize the intermediate through its inductive effect.

For this compound, a nucleophile could potentially substitute either the bromine at C2 or the chlorine at C4. The combined electron-withdrawing effects of the halogens activate the ring for nucleophilic attack. The relative reactivity of the C-Br versus the C-Cl bond in SₙAr can be influenced by the specific reaction conditions and the nature of the nucleophile. In many cases, the more electronegative chlorine would be expected to be a better leaving group than bromine in an SₙAr context, assuming the formation of the Meisenheimer complex is rate-determining.

Research on fluorinated aromatic compounds has shown that a fluorine substituent meta to the site of substitution is activating. researchgate.net Therefore, the C5-fluoro substituent is expected to enhance the rate of nucleophilic substitution at both the C2-bromo and C4-chloro positions. While fluorine itself can act as a leaving group in SₙAr reactions, its substitution in this specific molecule would depend on the reaction conditions and the relative activation provided by the other substituents for attack at C5. masterorganicchemistry.com

Cross-Coupling Reactions of this compound

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nsf.govsmolecule.com

The differential reactivity of the carbon-halogen bonds is key to achieving selective cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, the general order of reactivity for aryl halides is I > Br > Cl. nih.gov

Therefore, in a cross-coupling reaction involving this compound, the carbon-bromine bond at the C2 position is expected to be significantly more reactive than the carbon-chlorine bond at the C4 position. This chemoselectivity allows for the selective functionalization of the C2 position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield the corresponding 2-aryl-4-chloro-5-fluoroaniline, leaving the chlorine atom intact for potential subsequent transformations. researchgate.net Similarly, a Buchwald-Hartwig amination would selectively form a new C-N bond at the C2 position.

Table 2: Predicted Reactivity of Halogen Sites in this compound

| Reaction Type | Reactive Site | Expected Product Type | Rationale |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C2-Br | Selective C-C or C-N bond formation at C2 | Higher reactivity of C-Br over C-Cl bond in Pd-catalyzed reactions. |

| Nucleophilic Aromatic Substitution | C2-Br or C4-Cl | Substitution of Br or Cl by a nucleophile | Electron-withdrawing groups activate the ring; relative reactivity depends on conditions. |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organohalides. nih.govrsc.org In the case of this compound, the bromine atom is the more reactive site for oxidative addition to the palladium(0) catalyst compared to the chlorine atom. This regioselectivity is attributed to the lower bond dissociation energy of the C-Br bond relative to the C-Cl bond.

A study on the synthesis of aminobiphenyls and terphenyls demonstrated the feasibility of the Suzuki-Miyaura coupling with a closely related substrate, 2-bromo-4-fluoro-5-chloroaniline. d-nb.info The reaction of this aniline with an excess of phenylboronic acid in the presence of a palladium catalyst yielded the corresponding terphenyl derivative, albeit in small amounts alongside the main product resulting from the coupling at the bromo position. d-nb.info This highlights the potential for multiple arylations under certain conditions.

The general applicability of the Suzuki-Miyaura reaction to aryl halides, including bromoanilines, is well-established, offering a route to a wide range of biaryl and polyaryl compounds. nih.govnih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Examples of Suzuki-Miyaura Coupling with Related Haloanilines

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 2-Bromo-5-chloroaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-Chloro-2-phenylaniline | d-nb.info |

| 2-Bromo-4-fluoro-5-chloroaniline | Phenylboronic acid | Not specified | Not specified | Not specified | Terphenyl derivative | d-nb.info |

| Bromobenzene | Phenylboronic acid | (NHC)₂PdBr₂ | KOH | H₂O/2-propanol | Biphenyl (B1667301) | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine. acs.orgresearchgate.net This reaction is a cornerstone of modern organic synthesis for the preparation of a wide variety of aniline derivatives and N-aryl heterocycles. For this compound, the bromine atom is the preferred site for this transformation.

The reaction of multi-halide-substituted aryl iodides has shown high selectivity for the C-I bond in Buchwald-Hartwig aminations, suggesting that for this compound, the C-Br bond would be more reactive than the C-Cl bond. acs.org Studies on the amination of various aryl halides have demonstrated the broad scope of this reaction, tolerating a range of functional groups on both the aryl halide and the amine coupling partner. acs.orgchemrxiv.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the reaction rate and substrate scope.

Table 2: Buchwald-Hartwig Amination of Haloanilines

Ullmann Coupling and Related Copper-Catalyzed Transformations

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgsci-hub.se A variation of this, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile, such as an amine, to form a C-N bond. organic-chemistry.org These reactions typically require high temperatures, but modern advancements have led to the development of milder conditions using various copper catalysts and ligands. thieme-connect.de

For this compound, the more reactive C-Br bond would be the primary site for Ullmann-type coupling reactions. This allows for the selective introduction of an amino substituent. Copper-catalyzed amination of aryl halides is a well-established method for the synthesis of N-aryl amines and can be a viable alternative to palladium-catalyzed methods. thieme-connect.de

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. sci-hub.se In the case of C-N bond formation, the reaction proceeds through the coordination of the amine to the copper catalyst, followed by reaction with the aryl halide.

Table 3: Examples of Ullmann-Type Coupling Reactions

Derivatization Strategies of the Amino Group

The amino group of this compound is a key functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Schiff Bases and Imines

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egjuniperpublishers.comgsconlinepress.com The amino group of this compound can readily undergo this reaction to form the corresponding Schiff base derivatives. These compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities. ekb.eg

The formation of a Schiff base from 2-bromo-4-(trifluoromethoxy)aniline (B65650) and 2-hydroxybenzaldehyde has been reported, demonstrating the feasibility of this reaction with structurally similar haloanilines. researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be catalyzed by an acid or base. researchgate.netresearchgate.net

Table 4: Synthesis of Schiff Bases from Haloanilines

| Aniline Derivative | Carbonyl Compound | Solvent | Catalyst | Product | Reference |

| 2-Bromo-4-(trifluoromethoxy)aniline | 2-Hydroxybenzaldehyde | Methanol | Not specified | Fluoro-substituted Schiff base | researchgate.net |

| 4-Iodoaniline | Halogenohydroxy substituted acetophenones | Methanol | Glacial acetic acid | Substituted Schiff base | researchgate.net |

| 4-Chloroaniline (B138754) | Halogenohydroxy substituted acetophenones | Methanol | Glacial acetic acid | Substituted Schiff base | researchgate.net |

Acylation and Carbamoylation Reactions, including Unsymmetrical Urea (B33335) Synthesis

The amino group of this compound can be acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. bath.ac.uksmolecule.com This reaction is often used to protect the amino group or to introduce specific acyl moieties into the molecule. The acylation of 4-bromo-2-chloroaniline (B1269894) with acetic anhydride (B1165640) is a well-documented procedure. smolecule.com

Carbamoylation of the aniline leads to the formation of ureas. The synthesis of unsymmetrical ureas can be achieved by reacting the aniline with an isocyanate or a carbamoyl (B1232498) chloride. researchgate.netmdpi.com An alternative method involves the reaction of the aniline with N-carbamoylimidazoles, which serve as isocyanate precursors. researchgate.net These reactions provide access to a wide range of substituted urea derivatives, which are of interest in medicinal chemistry.

Table 5: Acylation and Carbamoylation of Haloanilines

| Aniline Derivative | Reagent | Product Type | Reference |

| 4-Bromo-2-chloroaniline | Acetic anhydride | Acetamide | smolecule.com |

| 4-Bromo-2-chloroaniline | Acetyl chloride | Acetamide | smolecule.com |

| Various amines | N-Carbamoylimidazoles | Unsymmetrical urea | researchgate.net |

| Various amides | Various amines | Unsymmetrical urea | mdpi.com |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Indolines, Quinoxalinones, Triazoles)

This compound is a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Indolines: The synthesis of indolines can be achieved through intramolecular C-N bond formation from suitably substituted anilines. aablocks.com For instance, an N-acylated 2-halo-phenylethylamine can undergo an intramolecular Buchwald-Hartwig or Ullmann-type reaction to form the indoline (B122111) ring. While direct examples with this compound were not found, the general methodology is applicable. A one-pot iron(III)-catalyzed halogenation followed by a copper(I)-catalyzed N-arylation has been used to synthesize indolines from N-protected phenylethylamines. aablocks.com

Quinoxalinones: Quinoxalinone derivatives can be synthesized from ortho-haloanilines. A study on the synthesis of pyrrole (B145914) and indole (B1671886) quinoxalinones utilized 2-bromo-4-chloroaniline (B1265534) as a starting material. rsc.orgconicet.gov.ar The aniline was first acylated with 1H-pyrrole-2-carbonyl chloride to form an amide intermediate, which then underwent an intramolecular copper-catalyzed cyclization to yield the corresponding quinoxalinone. conicet.gov.ar This methodology demonstrates a clear pathway for the conversion of this compound into quinoxalinone-based heterocyclic systems.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.netorganic-chemistry.org To synthesize a triazole from this compound, the amino group would first need to be converted to an azide group, for example, through diazotization followed by reaction with sodium azide. The resulting aryl azide can then be reacted with an alkyne in the presence of a copper(I) or ruthenium catalyst to afford the corresponding 1,2,3-triazole. researchgate.netorganic-chemistry.org 1,2,4-Triazoles can be synthesized through various methods, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com

Redox Chemistry of this compound

The redox behavior of this compound is a critical aspect of its chemical profile, influencing its synthetic applications and transformation pathways. The presence of an electron-donating amino group and electron-withdrawing halogen atoms on the same aromatic ring creates a molecule with distinct electronic properties that govern its reactivity in oxidation and reduction reactions.

Oxidation Pathways of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation, a reaction characteristic of aromatic amines. While specific studies on the oxidation of this compound are not extensively detailed in available literature, the oxidation pathways can be inferred from the well-documented behavior of related haloanilines. The reactivity of the amino group is influenced by the strong electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.

Generally, the oxidation of anilines can proceed through various pathways, often involving the formation of radical cations as initial intermediates. These reactive species can then undergo further reactions, such as coupling, to form dimeric products like substituted azobenzenes or diphenylamines. For instance, the electrochemical oxidation of compounds like 4-chloroaniline and 2,4-dichloroaniline (B164938) has been shown to proceed via a head-to-tail coupling (C-N bonding) mechanism. researchgate.net This process involves the ejection of the para-substituent and can lead to the formation of chlorinated 4-amino-diphenylamine derivatives. researchgate.net

Given these precedents, it is plausible that the oxidation of this compound could lead to the formation of complex polymeric materials or defined dimeric structures, depending on the reaction conditions and the oxidizing agents employed. Common oxidizing agents used for anilines include peroxides, persulfates, and electrochemical methods. The specific products formed would be highly dependent on the regioselectivity of the coupling reactions, which is directed by the existing substitution pattern on the aromatic ring.

Reduction Reactions for Nitro Precursors and Other Functional Groups

The most significant application of reduction chemistry in the context of this compound is the synthesis of the compound itself from its corresponding nitro precursor, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene. nih.govmyskinrecipes.com The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis.

This conversion is typically achieved through methods such as catalytic hydrogenation or chemical reduction using metals in acidic media. These methods are valued for their efficiency and scalability, making them suitable for industrial production.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The reaction is often carried out in a solvent like methanol. For the analogous compound 5-bromo-2-chloro-4-fluoronitrobenzene, catalytic hydrogenation using a Raney nickel catalyst in methanol under a hydrogen pressure of 0.8–1.2 MPa at 40–50 °C has been reported to be effective.

Chemical Reduction: A common alternative involves the use of a reducing metal, such as iron, tin, or zinc, in the presence of an acid. A frequently cited method for similar nitroarenes is the use of iron powder in acetic acid. This reaction is typically heated to around 80–85 °C for several hours. Following the reduction, the reaction mixture is neutralized to liberate the free aniline, which is then extracted with an organic solvent. This robust method is often favored for its cost-effectiveness in large-scale synthesis.

The table below summarizes common reduction methods used for converting the nitro precursor to this compound, based on established procedures for structurally related compounds.

Table 1: Reduction Methods for the Synthesis of this compound from its Nitro Precursor

| Method | Reducing Agent(s) | Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen gas (H₂) | Raney Nickel | Methanol | 40 - 50 | Reaction is performed under pressure (0.8–1.2 MPa). |

| Chemical Reduction | Iron (Fe) powder | - | Acetic Acid | 80 - 85 | A cost-effective and scalable method for industrial applications. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 5 Fluoroaniline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the vibrational modes of functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in 2-Bromo-4-chloro-5-fluoroaniline. The FT-IR spectrum of a related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), has been recorded in the 4000–400 cm⁻¹ range. researchgate.net In aniline (B41778) derivatives, the N-H stretching vibrations are typically observed in the region of 3350–3450 cm⁻¹. The C-F stretching vibration is expected to appear in the range of 1100–1250 cm⁻¹. Furthermore, the C-Cl and C-Br stretching vibrations are generally found in the lower frequency regions of 550–800 cm⁻¹ and 500–600 cm⁻¹, respectively. For instance, in 2-bromo-6-chloro-4-fluoroaniline, the C-Cl stretching mode was identified at 846 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring of such derivatives typically occur between 1400 and 1650 cm⁻¹. researchgate.net

Derivatives of this compound, such as the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol, have also been characterized using FT-IR, confirming the structure of the ligand and its metal complexes. rsc.orgbohrium.com

Table 1: Characteristic FT-IR Frequencies for Halogenated Anilines

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350–3450 |

| C-C (aromatic) | Stretching | 1400–1650 |

| C-F | Stretching | 1100–1250 |

| C-Cl | Stretching | 550–800 |

| C-Br | Stretching | 500–600 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on the non-polar bonds and symmetric vibrations within a molecule. The FT-Raman spectrum of 2-bromo-6-chloro-4-fluoroaniline was recorded in the 4000–50 cm⁻¹ region. researchgate.net For halogen-substituted benzene derivatives, the C-Br deformation modes are often identified through comparison with similar compounds. researchgate.net In the case of 2-bromo-6-chloro-4-fluoroaniline, C-Br vibrational modes were identified at 433 and 387 cm⁻¹ in the Raman spectrum. researchgate.net The study of 4-fluoroaniline (B128567) using FT-Raman spectroscopy has also been conducted to understand the effect of halogen substitution on the characteristic frequencies of the amino group. tsijournals.comtsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the precise structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound and its derivatives. In a related compound, 2-bromo-4-fluoroaniline, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons at approximately δ 7.15, 6.83, and 6.66 ppm, with the amine protons appearing around δ 3.92 ppm. chemicalbook.com For derivatives like (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol, both ¹H and ¹³C NMR have been used to confirm the structure of the Schiff base and its metal complexes. rsc.orgbohrium.com

¹³C NMR is particularly useful for identifying carbons attached to halogens. For instance, in halogenated anilines, the carbon attached to bromine (C-Br) resonates around 125 ppm, the carbon attached to chlorine (C-Cl) around 135 ppm, and the carbon attached to fluorine (C-F) near 160 ppm. The use of advanced techniques like the Gauge-Invariant Atomic Orbital (GIAO) method allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.netdergipark.org.tr

Table 2: Representative NMR Chemical Shifts for Halogenated Anilines

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 7.5 |

| ¹H | Amine (NH₂) Protons | 3.5 - 5.5 |

| ¹³C | C-F | ~160 |

| ¹³C | C-Cl | ~135 |

| ¹³C | C-Br | ~125 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the chemical environment of fluorine atoms within a molecule. icpms.czdiva-portal.org The large chemical shift range of ¹⁹F NMR provides excellent resolution of signals from different fluorine-containing functional groups. icpms.cz This technique is particularly valuable for studying fluorinated compounds in biological systems due to the absence of natural fluorine, resulting in background-free spectra. diva-portal.orgnih.gov

In the study of the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats, ¹⁹F-NMR spectroscopy was used for the specific detection and quantification of metabolites. researchgate.net The chemical shift of the fluorine atom is sensitive to subtle changes in its local environment, providing valuable information about molecular structure and interactions. nih.govresearchgate.net For example, in platinum complexes with fluorinated ligands, distinct singlet resonances in the ¹⁹F{¹H} NMR spectrum were indicative of a single fluorine environment in each case. researchgate.net

Advanced NMR Techniques for Stereochemical Analysis

While specific applications of advanced NMR techniques for the stereochemical analysis of this compound are not extensively documented, these methods are crucial for complex structural determinations. Techniques such as 2D NMR, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), provide detailed information about carbon-proton connectivity and long-range coupling interactions, which are essential for the unambiguous assignment of all proton and carbon signals in complex molecules. acenet.edu These techniques would be invaluable for elucidating the precise stereochemistry of derivatives of this compound, especially those with chiral centers or complex spatial arrangements.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound, offering profound insights into its molecular weight, elemental formula, and purity. The isotopic signatures of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) provide a distinctive pattern that facilitates its identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm), HRMS can distinguish the target compound from other species with the same nominal mass. The technique provides strong evidence for the molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. chemrxiv.org For the protonated molecule [M+H]+ of this compound, the expected isotopic pattern and accurate mass provide definitive confirmation of its identity. rsc.org

A patent for a related isomer, 3-bromo-2-chloro-5-fluoroaniline, reported a mass spectrum showing an m/z of 223.9 for the (M+1) ion, consistent with the expected molecular weight. google.com HRMS analysis of such compounds, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, is a standard method for structural confirmation in chemical synthesis. rsc.org

Table 1: Theoretical Mass Data for this compound (C₆H₄BrClFN)

| Formula | Species | Most Abundant Isotope Mass (Da) | Average Mass (Da) |

|---|---|---|---|

| C₆H₄BrClFN | [M] | 224.9200 | 225.46 |

Note: Data is calculated based on standard isotopic abundances.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of this compound and analyzing it within complex mixtures. springernature.com The chromatographic separation, typically using a reversed-phase column (like a C18), resolves the target compound from starting materials, byproducts, and isomers. The subsequent detection by MS allows for confident identification of each separated component.

In the synthesis of related halogenated anilines, High-Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and confirm product purity. mdpi.com For instance, the metabolism of 3-chloro-4-fluoroaniline in rats was successfully investigated using HPLC-MS/MS, demonstrating the technique's power in separating and identifying structurally similar compounds in a biological matrix. springernature.com A typical LC-MS analysis for purity would involve dissolving the sample in a suitable solvent, injecting it into the LC system, and monitoring the eluent with both a UV detector and a mass spectrometer to quantify the main peak and identify any impurities. mdpi.com

Ion Mobility Spectrometry and Predicted Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for differentiating isomers that may not be separable by chromatography or mass spectrometry alone. nih.gov For halogenated anilines, IMS can distinguish between ortho, meta, and para isomers due to subtle differences in their shape and the resulting ion-neutral collision cross section (CCS). nih.govrsc.org The CCS is a measure of the effective area of the ion as it drifts through a buffer gas under the influence of an electric field. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Values for Structurally Related Aniline Derivatives

| Compound Name | Adduct | Predicted CCS (Ų) | Source |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | [M+Na-2H]⁻ | 132.0 | CCSbase ccsbase.net |

| 4-Chloroaniline (B138754) | [M+H]⁺ | 125.7 (Experimental) | N/A |

Note: Predicted values serve as estimates and may differ from experimental results.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. These techniques are essential for confirming the molecular structure and understanding the intermolecular interactions that govern the crystal packing of this compound.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. Although a published crystal structure for this compound was not identified, analysis of closely related halogenated anilines provides significant insight into its expected structural features. rsc.orgiucr.org

Table 3: Representative Crystallographic Data from a Related Halogenated Aniline (4-chloro-2-iodoaniline)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| C—Cl Bond Length | 1.755 (6) Å | iucr.org |

| C—I Bond Length | 2.101 (5) Å | iucr.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to identify the crystalline phase of a bulk material and to assess its purity. uky.edu The method involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

In the characterization of new materials, PXRD is crucial for confirming that the bulk of a synthesized sample corresponds to the structure determined by single-crystal analysis. rsc.orgresearchgate.net This is achieved by comparing the experimental powder pattern with a pattern simulated from the SC-XRD data. acs.org A good match between the two patterns confirms the phase purity of the bulk sample. researchgate.net Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound will produce distinct PXRD patterns, allowing for their identification and characterization. uky.edu For this compound, PXRD would be essential to ensure batch-to-batch consistency and to identify any potential polymorphic forms that may arise under different crystallization conditions. uky.edursc.org

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The supramolecular architecture of crystalline solids derived from this compound is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen bonds, are crucial in determining the crystal packing and ultimately the material's properties. Analysis of structurally related compounds reveals the prevalence and nature of these interactions.

Hydrogen Bonding: In derivatives of halogenated anilines, hydrogen bonds are a dominant feature. The amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom itself, along with the halogen substituents (fluorine, chlorine, bromine), can act as acceptors. In the crystal structure of 4-bromo-2-chloroaniline (B1269894), molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which generate sheet-like structures. researchgate.net Similarly, in Schiff base derivatives formed by condensing a substituted aniline with an aldehyde, both intramolecular and intermolecular hydrogen bonds are observed. For instance, an intramolecular O-H···N hydrogen bond is often present between a hydroxyl group and the imine nitrogen. iucr.orgsemanticscholar.org Intermolecular C-H···F hydrogen bonds can also contribute to the formation of one-dimensional infinite chains, further stabilizing the crystal lattice. iucr.orgsemanticscholar.org Studies on copper(I) bromide complexes with chloro-substituted pyrazin-2-amines highlight the role of N-H···Br hydrogen bonds in forming extensive polymeric networks. mdpi.com

π-π Stacking: Aromatic rings in aniline derivatives frequently engage in π-π stacking interactions, which contribute significantly to the crystal's stability. In a Schiff base derivative of 4-fluoroaniline, π-π interactions between the salicylaldehyde (B1680747) and aniline moieties link molecules and their inversion analogues, with a notable interplanar distance of 3.317 Å. iucr.orgsemanticscholar.org These interactions, where the electron-rich π system of one aromatic ring interacts with the electron-poor π system of an adjacent ring, are a common packing motif in planar aromatic molecules. The presence of multiple halogen substituents on the aniline ring can modulate the electronic nature of the π system, thereby influencing the strength and geometry of these stacking interactions. rsc.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). This interaction is increasingly recognized as a significant force in crystal engineering. In metal complexes involving halogenated ligands, C-X···Br-Cu (where X = Cl, Br) halogen bonds are observed. mdpi.comjyu.fi These interactions can connect discrete complex units into 1D polymeric chains. jyu.fi The strength of the halogen bond generally follows the order I > Br > Cl > F. researchgate.net In copper(II) bromide complexes with 2-bromo-5-X-pyridine ligands, both C2- and C5-halogens form C–X···Br–Cu halogen bonds, demonstrating competition between different halogen atoms in forming these contacts. jyu.fi The electronegativity and polarizability of the halogen atoms (Br, Cl, F) on the aniline ring are critical in determining their ability to participate as halogen bond donors.

Table 1: Summary of Intermolecular Interactions in Related Halogenated Aniline Derivatives

| Interaction Type | Participating Groups | Observed in Compound Type | Finding | Citation |

|---|---|---|---|---|

| Hydrogen Bonding | N-H···N / N-H···Br | 4-Bromo-2-chloroaniline | Links molecules into sheets. | researchgate.net |

| Hydrogen Bonding | C-H···F | Schiff base of 4-fluoroaniline | Forms one-dimensional infinite chains. | iucr.orgsemanticscholar.org |

| Hydrogen Bonding | O-H···N | Schiff base of 4-fluoroaniline | Forms an intramolecular six-membered ring. | iucr.orgsemanticscholar.org |

| π-π Stacking | Aniline & Salicylaldehyde rings | Schiff base of 4-fluoroaniline | Links molecular pairs with an interplanar distance of 3.317 Å. | iucr.orgsemanticscholar.org |

| Halogen Bonding | C-Cl···Br-Cu | Copper(I) bromide complexes | Contributes to the formation of infinite polymeric structures. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum provides information on the π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons of the amine and halogen substituents.

The electronic absorption spectra of Schiff base complexes derived from 2-bromo-4-chloroaniline (B1265534) have been recorded in solvents like acetonitrile (B52724) (CH₃CN). rsc.org The spectra typically show multiple absorption bands in the UV and visible regions. These bands correspond to electronic transitions within the ligand and charge-transfer transitions involving the metal center in the case of complexes.

For example, in a study of Schiff base metal complexes, the free ligand exhibited absorption bands characteristic of π → π* transitions of the aromatic rings and n → π* transitions of the azomethine (-CH=N-) group. rsc.orgrsc.org Upon complexation with metal ions such as Co(II) and Cu(II), these bands may shift (either to longer or shorter wavelengths), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. rsc.org

The UV-Vis spectrum of a Co(II) complex with a Schiff base derived from 2-bromo-4-chloroaniline showed absorption maxima at 238 nm, 278 nm, and 410 nm. rsc.org The corresponding Cu(II) complex exhibited bands at 287 nm, 384 nm, and 487 nm. rsc.org The bands in the higher energy UV region (e.g., 238 nm, 278 nm, 287 nm) are generally assigned to π → π* transitions within the aromatic system, while the lower energy bands in the visible region (e.g., 410 nm, 487 nm) are often attributed to n → π* transitions or charge transfer phenomena. rsc.org

Table 2: UV-Vis Absorption Maxima for Metal Complexes of a Schiff Base Derived from 2-Bromo-4-chloroaniline

| Complex | Solvent | Absorption Maxima (λ_max, nm) | Tentative Assignment | Citation |

|---|---|---|---|---|

| Co(II) Complex | CH₃CN | 238, 278, 410 | π → π* and n → π* / Charge Transfer | rsc.org |

Elemental Analysis and Thermogravimetric Analysis for Purity and Stability Assessment

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound or its derivatives, and thus assessing its purity. By comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values based on the expected molecular formula, the identity and purity of the compound can be confirmed.

In the characterization of Schiff base metal complexes derived from 2-bromo-4-chloroaniline, elemental analysis serves as a primary confirmation of their composition and stoichiometry. rsc.orgrsc.orgbohrium.com The close agreement between the calculated and found percentages for C, H, and N provides strong evidence that the desired complex has been successfully synthesized. rsc.org

Table 3: Elemental Analysis Data for Metal Complexes of a Schiff Base Derived from 2-Bromo-4-chloroaniline

| Compound | Element | Calculated (%) | Experimental (%) | Citation |

|---|---|---|---|---|

| Co(II) Complex | C | 41.81 | 41.69 | rsc.org |

| (C₂₆H₁₈Br₂Cl₄CoN₂O₂) | H | 1.89 | 1.79 | rsc.org |

| N | 3.75 | 3.71 | rsc.org | |

| Cu(II) Complex | C | 41.55 | 40.92 | rsc.org |

| (C₂₆H₁₄Br₂Cl₄CuN₂O₂) | H | 1.88 | 2.15 | rsc.org |

Thermogravimetric Analysis (TGA): Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of a compound and to study its decomposition pattern. The resulting TGA curve provides information about the temperatures at which decomposition events occur, the presence of solvated molecules (like water), and the mass of the final residue.

Applications of 2 Bromo 4 Chloro 5 Fluoroaniline As a Versatile Synthetic Intermediate

Precursor for Pharmacologically Relevant Scaffolds

The inherent structural features of 2-bromo-4-chloro-5-fluoroaniline make it an ideal starting material for the construction of various pharmacologically active scaffolds. The differential reactivity of the halogen atoms and the amino group enables chemists to introduce a variety of functional groups in a controlled manner, leading to the synthesis of novel compounds with potential therapeutic applications.

Synthesis of Heterocyclic Compounds (e.g., Triazoles, Quinoxalinones, Indolines)

The amino group of this compound provides a convenient entry point for the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Triazoles: This aniline (B41778) derivative can be a precursor for creating triazole-containing compounds. For instance, it can be acylated and then cyclized to form triazole rings. nih.govscispace.com A general route involves the reaction of the aniline with a reagent like chloroacetyl chloride, followed by reaction with a hydrazine (B178648) derivative and subsequent cyclization to yield a triazole ring. nih.gov These triazole derivatives are being investigated for a range of biological activities. smolecule.comresearchgate.net

Quinoxalinones: The synthesis of quinoxalinone scaffolds can be achieved by reacting this compound with α-keto esters or related dicarbonyl compounds. This condensation reaction, often followed by cyclization, leads to the formation of the quinoxalinone core. The resulting substituted quinoxalinones are of interest in medicinal chemistry due to their diverse pharmacological properties. e-bookshelf.denih.govconicet.gov.ar

Indolines: The construction of the indoline (B122111) framework can be accomplished through intramolecular cyclization reactions starting from N-alkenyl derivatives of this compound. Palladium-catalyzed C-N bond formation is a common strategy to effect this transformation. aablocks.comacs.org The resulting indolines can be further functionalized to generate a library of compounds for biological screening. chemicalbook.com

Construction of Complex Aryl Systems via Cross-Coupling

The presence of a bromine atom in the molecule makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and other elaborate aromatic systems.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aniline derivative with a boronic acid or ester. The bromine atom is selectively replaced, allowing for the introduction of a wide range of aryl or heteroaryl groups. This method is instrumental in building the core structures of many potential drug candidates.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a new carbon-nitrogen bond. While the starting material already contains an amino group, this reaction can be used to further functionalize the molecule by coupling it with other amines, leading to the synthesis of complex diamine structures.

Heck and Sonogashira Couplings: The Heck reaction enables the formation of carbon-carbon bonds with alkenes, while the Sonogashira coupling facilitates the same with terminal alkynes. These reactions provide pathways to introduce unsaturated moieties onto the aromatic ring, further diversifying the molecular architecture for drug discovery.

The differential reactivity of the halogens (Br > Cl) allows for sequential cross-coupling reactions, providing a strategic approach to building highly complex and specifically substituted aryl systems.

Derivatization for Potential Ligand Design in Medicinal Chemistry

The amino group of this compound can be readily derivatized to create a vast library of compounds for screening as potential ligands for various biological targets.

Amide and Sulfonamide Formation: The amino group can be easily acylated with a variety of acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. This derivatization is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Urea (B33335) and Thiourea Synthesis: Reaction of the aniline with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding interactions and are often found in potent enzyme inhibitors and receptor antagonists.

Reductive Amination: The amino group can also be alkylated through reductive amination with aldehydes or ketones. This reaction introduces alkyl substituents, which can be tailored to probe the steric and electronic requirements of a biological target's binding pocket.

The combination of these derivatization strategies with the cross-coupling reactions mentioned earlier provides a powerful platform for generating diverse and complex molecules for medicinal chemistry programs. rsc.org

Role in Advanced Materials Science

Beyond its applications in the life sciences, this compound is also a valuable building block in the field of materials science. Its unique electronic properties, stemming from the presence of multiple halogen atoms, make it an attractive component for the synthesis of advanced materials with tailored optical and electronic characteristics. bldpharm.com

Monomer for Polymer Synthesis with Tailored Properties

The difunctional nature of this compound (amino group and bromine atom) allows it to be used as a monomer in polymerization reactions. The resulting polymers can possess unique properties due to the incorporation of the halogenated aromatic unit.

Polyaramids and Polyimides: The amino group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyaramids, or with dianhydrides to form polyimides. The presence of the halogen atoms in the polymer backbone can enhance properties such as thermal stability, flame retardancy, and dielectric performance.

Conducting Polymers: Through oxidative polymerization or by incorporating it into conjugated polymer backbones via cross-coupling reactions, this aniline derivative can contribute to the formation of conducting polymers. The electronic properties of these polymers can be fine-tuned by the nature and position of the halogen substituents.

Building Block for Organic Electronic Materials

The electron-withdrawing nature of the halogen atoms makes this compound a useful building block for the synthesis of organic electronic materials. These materials are key components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). alfa-chemistry.combldpharm.com

Derivatives of this compound can be designed to have specific energy levels (HOMO and LUMO) and charge transport properties. For example, by incorporating this unit into larger conjugated systems, it is possible to create materials with improved electron affinity, which is beneficial for n-type semiconductors in OFETs or as electron transport materials in OLEDs. The ability to selectively functionalize the molecule at different positions allows for precise control over the final material's properties.

Development of Nonlinear Optical (NLO) Materials

The unique electronic properties of halogenated anilines, such as this compound, position them as compounds of interest in the development of advanced materials, including those with nonlinear optical (NLO) properties. NLO materials are crucial for technologies like optical switches and data storage. researchgate.net The efficacy of organic NLO materials often stems from molecular structures featuring electron donor and acceptor groups linked by a π-conjugated system. researchgate.net

While direct studies on the NLO properties of this compound are not extensively documented, research on structurally similar compounds highlights the potential of this chemical class. For instance, derivatives of benzylidene aniline, such as 4-bromo-4′-hydroxybenzylidene aniline (BHBA), have been synthesized and investigated for their NLO characteristics. researchgate.net Studies on BHBA revealed a second harmonic generation (SHG) efficiency approximately 1.3 times that of the standard inorganic NLO material, potassium dihydrogen orthophosphate (KDP). researchgate.net Similarly, another related organic crystal, 4-chloro-2-nitroaniline (B28928) (4Cl2NA), has been identified as a highly effective NLO material. researchgate.net The synthesis of various benzylidene aniline derivatives, including those with bromo and chloro substitutions, has been a focus of NLO material research. researchgate.net The strategic placement of halogen atoms on the aniline ring can significantly influence the molecule's electronic properties, which is a key factor in designing materials for NLO applications.

Table 1: Comparison of SHG Efficiency in Related NLO Materials

| Compound Name | Crystal System | SHG Efficiency vs. KDP |

|---|---|---|

| 4-Bromo-4′-hydroxybenzylidene aniline (BHBA) | - | ~1.3 times |

| L-Leucinium perchlorate | - | Lower than 4Cl2NA |

| 2-Bromo-4-nitroaniline | - | Lower than 4Cl2NA |

This table is generated based on comparative data mentioned in the literature; specific numerical values for all compounds were not available in the provided sources. researchgate.net

Intermediate in Agrochemical Developmentbenchchem.comsmolecule.comoakwoodchemical.com

Halogenated anilines are a significant class of compounds that serve as crucial building blocks in the synthesis of a wide array of agrochemicals. this compound, with its distinct arrangement of bromine, chlorine, and fluorine atoms on the aniline backbone, is a valuable intermediate for developing modern crop protection products. smolecule.comchemimpex.com The presence and position of these halogens can impart specific biological activities, making such intermediates highly sought after in the agricultural industry for creating effective and selective pesticides. google.com Its utility spans the creation of products designed to enhance crop yields and provide robust protection against various pests. chemimpex.com

Synthesis of Fungicides and Herbicidessmolecule.comoakwoodchemical.com